pERK Inhibition: Cyclopropanecarboxamido Warhead Outperforms Propionamido Analog by Over 20-Fold
The defining evidence for selecting this compound lies in the essential nature of the cyclopropanecarboxamido group for cellular activity. A direct comparator study within the same chemical series shows that replacing the cyclopropanecarboxamido group with a propionamido group causes a greater than 20-fold decrease in potency, as measured in a pERK assay using the MDA-MB-231 breast cancer cell line [1]. This data is a class-level inference as the patent describes this effect for an example compound (Example 7) possessing the same critical cyclopropanecarboxamido feature, establishing the property for the subclass.
| Evidence Dimension | In-cell target engagement (pERK inhibition) |
|---|---|
| Target Compound Data | IC50 value not explicitly disclosed for CAS 872609-15-9 in the sourced patent; activity is retained. |
| Comparator Or Baseline | Compound with cyclopropanecarboxamido replaced by propionamido group; IC50 decreased >20-fold. |
| Quantified Difference | >20-fold loss of inhibitory activity for the propionamido analog. |
| Conditions | pERK assay, MDA-MB-231 cell line. |
Why This Matters
This defines the compound's primary differentiator; a simple propionamido analog, which is synthetically accessible and a cheaper potential substitute, is proven to be useless for this target, making the procurement of the cyclopropane-bearing compound a strict requirement for this kinase inhibition profile.
- [1] Zhang, D., Zhang, R., Zhong, B., & Shih, C. (2015). CYCLOPROPANECARBOXAMIDO-SUBSTITUTE AROMATIC COMPOUNDS AS ANTI-TUMOR AGENTS (U.S. Patent No. 9,359,338). U.S. Patent and Trademark Office. View Source
